molecular formula C20H20ClN3O3 B2485118 (2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-01-2

(2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2485118
CAS No.: 946243-01-2
M. Wt: 385.85
InChI Key: AVIRBFULPPLUKO-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a carboxylate ester group at position 4 of the triazole ring. Key structural characteristics include:

  • 1-(3-chloro-4-methoxyphenyl) substituent: A halogenated aromatic ring with a chloro group at position 3 and a methoxy group at position 4.
  • 5-methyl group: A methyl substituent on the triazole ring, which may influence steric and electronic properties.
  • (2,5-dimethylphenyl)methyl ester: A bulky ester group with two methyl substituents on the benzyl moiety, likely enhancing lipophilicity.

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-12-5-6-13(2)15(9-12)11-27-20(25)19-14(3)24(23-22-19)16-7-8-18(26-4)17(21)10-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIRBFULPPLUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The starting materials include 2,5-dimethylbenzyl chloride and 3-chloro-4-methoxyphenylhydrazine. The synthesis proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four triazole derivatives (Figure 1) with distinct substitution patterns and heterocyclic frameworks.

ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE ()

  • Core structure : 1,2,4-triazole (vs. 1,2,3-triazole in the target compound).
  • Substituents :
    • 3-chloro-4-methylphenyl group (position 1).
    • Ethyl ester (vs. bulky benzyl ester in the target).
  • Key properties :
    • Molecular formula: C₁₂H₁₂ClN₃O₃.
    • Predicted pKa: 5.21 (slightly acidic due to the oxo group).
    • Lower molar mass (281.7 g/mol) compared to the target compound.
  • Implications : The 1,2,4-triazole isomer may exhibit different hydrogen-bonding capabilities and metabolic pathways. The ethyl ester likely reduces steric hindrance but decreases lipophilicity relative to the target’s dimethylphenylmethyl ester .

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-methylethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide ()

  • Core structure : 1,2,3-triazole (same as the target).
  • Substituents: 4-amino-1,2,5-oxadiazole at position 1. Hydrazide group (vs. ester in the target).
  • The hydrazide group may increase polarity but reduce stability under acidic conditions compared to the ester .

3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ()

  • Core structure : 1,2,4-triazole.
  • Substituents :
    • Methylthio group at position 3.
    • Trimethoxyphenyl group (electron-rich aromatic system).
  • Implications : The methylthio group enhances lipophilicity and may act as a leaving group in nucleophilic reactions. The trimethoxyphenyl substituent could improve π-π stacking interactions, a feature absent in the target compound .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Core structure : Pyrazole (vs. triazole).
  • Substituents :
    • Trifluoromethyl group (strong electron-withdrawing effect).
    • 3-chlorophenylsulfanyl group.
  • Implications : The pyrazole core and trifluoromethyl group may confer greater metabolic resistance. However, the aldehyde functional group increases reactivity compared to the carboxylate ester in the target .

Data Table: Structural and Predicted Properties

Compound Name Core Heterocycle Key Substituents Molecular Formula Molar Mass (g/mol) Predicted pKa
Target Compound 1,2,3-triazole 3-chloro-4-methoxyphenyl, dimethylphenylmethyl Not provided Not provided Not provided
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE 1,2,4-triazole 3-chloro-4-methylphenyl, ethyl ester C₁₂H₁₂ClN₃O₃ 281.7 5.21
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-methylethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide 1,2,3-triazole 4-amino-oxadiazole, hydrazide Not provided Not provided Not provided
3-(Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-triazole Methylthio, trimethoxyphenyl Not provided Not provided Not provided

Key Findings and Implications

Ester vs. Hydrazide : The target’s ester group likely improves membrane permeability compared to hydrazide derivatives () but may be less stable under hydrolytic conditions .

Substituent Effects : Bulky aromatic esters (e.g., dimethylphenylmethyl) enhance lipophilicity, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) may alter metabolic stability .

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H19ClN4O2C_{19}H_{19}ClN_4O_2 and its IUPAC name: 1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide . The structure features a triazole ring connected to various aromatic groups, which are crucial for its biological properties.

Synthesis Methods

The synthesis of the compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a reaction between an azide and an alkyne under copper(I) catalysis.
  • Carboxamide Formation : The triazole intermediate reacts with a carboxylic acid chloride in the presence of a base to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • Mechanism of Action : Many triazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
  • Case Study : A study reported that certain triazole derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Triazole DerivativeMCF-71.1Doxorubicin2.5
Triazole DerivativeHCT-1162.65-Fluorouracil4.0
Triazole DerivativeHepG21.4Pemetrexed7.26

Antimicrobial Activity

The antimicrobial properties of triazoles have also been extensively studied:

  • Mechanism : These compounds often disrupt microbial cell wall synthesis or inhibit essential enzymes.
  • Case Study : In vitro assays demonstrated that certain derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as broad-spectrum antibiotics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (2,5-dimethylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate to target proteins involved in cancer and microbial resistance. The results suggest favorable interactions with active site residues, supporting the observed biological activities.

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